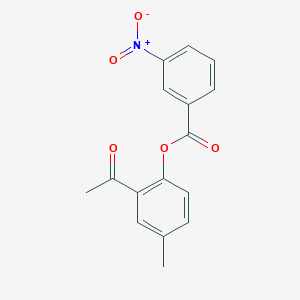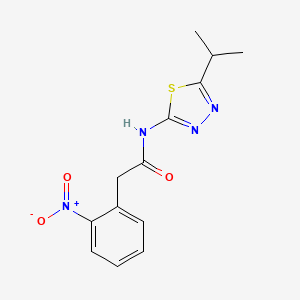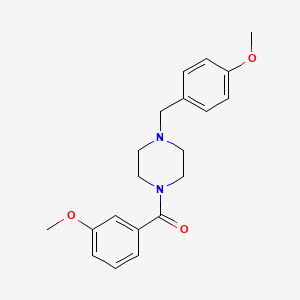![molecular formula C14H19N3O2 B5764441 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as MPP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown potential in various applications, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, studies have suggested that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine acts as a modulator of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to interact with the GABAergic system, which is involved in anxiety and stress.
Biochemical and Physiological Effects
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to anxiolytic and antidepressant effects. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied, and its effects on various biological systems are well documented. However, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has not been extensively studied in vivo, and its effects in animal models may differ from those observed in vitro.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is to further investigate its anticancer properties. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential in treating drug addiction and withdrawal symptoms. Studies could investigate its effects on different types of drugs and its potential for use in combination with other treatments. Finally, further research could be done to elucidate its mechanism of action and its effects on different biological systems. This could lead to a better understanding of its potential in various applications and the development of new drugs based on its structure.
Synthesemethoden
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitrobenzaldehyde with methylamine and propenylamine. The reaction proceeds in the presence of a catalyst, typically palladium on carbon, and is carried out under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied in scientific research due to its potential in various applications. In medicinal chemistry, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been investigated for its anticancer properties. Studies have shown that 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine can induce apoptosis in cancer cells, leading to their death. In pharmacology, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. In neuroscience, 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
Eigenschaften
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZLXJNCQPGMT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430757 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1,3-benzodioxol-5-ylmethyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5764401.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)




![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)